REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([O:15][CH2:16][CH2:17][O:18][CH3:19])=[C:4]([CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C(=O)([O-])[O-].[K+].[K+].C(#N)C.Br[CH2:30][CH2:31][O:32][CH3:33]>C(OCC)(=O)C>[CH3:19][O:18][CH2:17][CH2:16][O:15][C:3]1[C:2]([O:1][CH2:30][CH2:31][O:32][CH3:33])=[CH:11][C:10]([N+:12]([O-:14])=[O:13])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)OC)C=C(C1)[N+](=O)[O-])OCCOC
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
BrCCOC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux 18 hour
|
Duration
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18 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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ADDITION
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Details
|
The residue was then diluted with ethyl acetate (100 mL)
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Type
|
WASH
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Details
|
washed with 5% sodium hydroxide solution, water and brine (100 mL each)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed (silica gel, 30-50% ethyl acetate-hexane)
|
Type
|
CUSTOM
|
Details
|
to provide
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=C(C(=O)OC)C=C(C=C1OCCOC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.8 mmol | |
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |